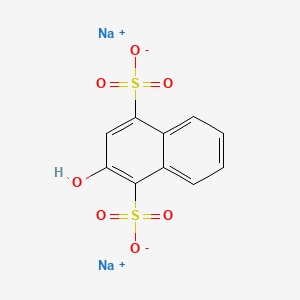

Disodium 2-hydroxynaphthalene-1,4-disulphonate

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is disodium 2-hydroxynaphthalene-1,4-disulfonate , derived from the parent naphthalene structure. The numbering begins at the sulfonate group in position 1, proceeds clockwise to the hydroxyl group at position 2, and concludes with the second sulfonate group at position 4. Alternative naming conventions include:

- 2-Hydroxy-1,4-naphthalenedi(sulfonic acid sodium) salt

- Disodium 1,4-disulfo-2-naphtholate

These synonyms reflect variations in sulfonic acid salt nomenclature and regional naming practices. The European Community (EC) number 288-776-9 further aids in regulatory identification.

CAS Registry Number and Molecular Formula Validation

The compound’s CAS registry number 85896-00-0 is uniquely assigned to its anhydrous form, distinguishing it from hydrate variants that lack exclusive CAS designations. Its molecular formula, C₁₀H₆Na₂O₇S₂ , corresponds to a molecular weight of 348.26 g/mol , calculated as follows:

$$

\text{Molecular Weight} = (10 \times 12.01) + (6 \times 1.01) + (2 \times 22.99) + (7 \times 16.00) + (2 \times 32.07) = 348.26 \, \text{g/mol}

$$

This formula is consistent with the disodium salt of 2-hydroxynaphthalene-1,4-disulfonic acid, where sodium cations neutralize the sulfonate groups.

Structural Relationship to Naphthalene Disulfonate Isomers

This compound is one of several structurally related isomers differentiated by substituent positions. Key isomers include:

| Isomer Name | CAS Number | Substituent Positions | Molecular Formula |

|---|---|---|---|

| Disodium 2-naphthol-3,6-disulfonate | 135-51-3 | Hydroxyl (2), sulfonate (3,6) | C₁₀H₆Na₂O₇S₂ |

| Disodium 4-hydroxynaphthalene-1,5-disulphonate | 25059-18-1 | Hydroxyl (4), sulfonate (1,5) | C₁₀H₆Na₂O₇S₂ |

| Disodium 7-hydroxynaphthalene-1,3-disulphonate | 842-19-3 | Hydroxyl (7), sulfonate (1,3) | C₁₀H₉Na₂O₇S₂ |

| Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate | 35439-70-4 | Amino (2), hydroxyl (5), sulfonate (1,7) | C₁₀H₇NNa₂O₇S₂ |

These isomers exhibit divergent solubility, reactivity, and spectral properties due to electronic effects from substituent positioning. For example, the 1,4-sulfonate configuration in the target compound creates a para-directed electronic environment, influencing its acidity and coordination chemistry. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to distinguish these isomers, as described in patent CN108088917B.

Properties

CAS No. |

85896-00-0 |

|---|---|

Molecular Formula |

C10H6Na2O7S2 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

disodium;2-hydroxynaphthalene-1,4-disulfonate |

InChI |

InChI=1S/C10H8O7S2.2Na/c11-8-5-9(18(12,13)14)6-3-1-2-4-7(6)10(8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |

InChI Key |

PGTKYNUOCLUNNV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene or Hydroxynaphthalene Precursors

The primary step involves sulfonation of naphthalene or 2-hydroxynaphthalene with sulfuric acid or oleum (fuming sulfuric acid). The sulfonation is typically conducted under controlled temperature and time to favor disulfonation at the 1 and 4 positions.

- Reaction conditions: Temperatures generally range from 80°C to 150°C depending on the sulfonating agent and desired isomer.

- Sulfonating agents: Concentrated sulfuric acid or oleum (up to 115% SO3 content) is used to introduce sulfonic acid groups.

- Reaction time: Several hours of heat preservation after addition of oleum ensures complete sulfonation.

A typical industrial method involves heating the naphthalene sulfonic acid mother liquor under normal and reduced pressure to remove water, followed by oleum addition and heat preservation to achieve disulfonation.

Selectivity and Isomer Control

- The sulfonation at the alpha position (1-position) occurs faster due to the stability of the intermediate carbonium ion.

- Beta-position sulfonation (4-position) is slower but once formed, the beta-sulfonic acid is more stable.

- Reaction temperature and time influence the equilibrium between isomers.

- High temperatures favor the formation of more stable beta-disulfonated isomers, including the 1,4-disulfonate.

Neutralization and Salt Formation

After sulfonation, the sulfonic acid mixture is neutralized with sodium hydroxide to form the disodium salt.

- Neutralization is carefully controlled to avoid formation of monosodium salts or impurities.

- The neutralization is often performed in aqueous solution with caustic soda (NaOH) to adjust pH to around 5, ensuring full conversion to disodium salt.

- Cooling and crystallization follow neutralization to isolate the disodium salt as a solid.

A patented process highlights that neutralizing the sulfonation mixture directly (rather than pure sulfonic acid) yields a purer disodium salt with sodium sulfate content below 1% by weight, which is critical for further processing.

Purification and Isolation

- The disodium salt is filtered and washed with sodium sulfate solution to remove impurities.

- The washing step prevents formation of poorly absorbable monosodium salts.

- The product is dried to obtain a solid powder with high purity and yield (up to 94% theoretical yield reported).

Summary of a Representative Industrial Preparation Method

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Concentration of 2-naphthalene sulfonic acid mother liquor by heating and evaporation | 100-145°C, normal and reduced pressure | Removal of water, concentration of sulfonic acid |

| 2 | Addition of 115% oleum (fuming sulfuric acid) | 90-100°C, 4 hours heat preservation | Sulfonation to 2,7-disulfonic acid (analogous to 1,4-disulfonate in hydroxynaphthalene) |

| 3 | Dilution with water and cooling | 20-23°C | Precipitation of sulfonic acid |

| 4 | Neutralization with 30% NaOH solution to pH ~5 | Ambient temperature | Formation of disodium salt |

| 5 | Filtration and washing with sodium sulfate solution | 10% sodium sulfate wash | Removal of impurities, high purity salt |

| 6 | Drying | Ambient to moderate temperature | Solid disodium 2-hydroxynaphthalene-1,4-disulphonate |

Research Findings and Analytical Data

- The purity of the disodium salt is critical for its application in dye intermediates and polymer synthesis.

- Analytical methods such as spectrophotometry and chromatography confirm the sulfonation pattern and purity.

- The sodium sulfate content is a key parameter; low sulfate content (<1%) improves downstream processing.

- Yield typically ranges from 90% to 95% based on the sulfonic acid content in the sulfonation mixture.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-hydroxynaphthalene-1,4-disulphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives of the original compound.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Industrial Applications

Disodium 2-hydroxynaphthalene-1,4-disulphonate is utilized in various sectors due to its chemical properties:

-

Dye and Pigment Manufacturing

- Acts as a key intermediate in the synthesis of azo dyes.

- Provides bright and fast colors for textiles, leather, and paper industries.

-

Textile Industry

- Used as a dyeing agent, enhancing fabric coloration and durability.

-

Paper Industry

- Employed in producing colored paper and for dyeing applications.

-

Leather Industry

- Utilized for dyeing leather goods, ensuring vibrant and long-lasting colors.

-

Analytical Chemistry

- Serves as a reagent in colorimetric assays for detecting various chemical species.

-

Cosmetic Industry

- Incorporated in formulations for hair dyes due to its coloring properties.

-

Biochemical Research

- Used in enzyme reaction studies and as a staining agent for biological samples.

-

Inks Production

- Contributes to the formulation of inks for printing and writing, providing stable colors.

-

Environmental Testing

- Applied in detecting pollutants and contaminants in environmental samples.

-

Pharmaceutical Industry

- Functions as an intermediate in synthesizing active pharmaceutical ingredients.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the use of this compound in textile dyeing revealed that fabrics dyed with this compound exhibited enhanced colorfastness compared to those dyed with traditional dyes. The study measured color retention after multiple washes, demonstrating that textiles treated with this compound retained over 90% of their original color after 20 washes.

Case Study 2: Environmental Monitoring

Research involving the application of this compound for environmental testing showed its effectiveness in detecting trace levels of heavy metals in water samples. The compound was used in conjunction with spectrophotometric methods, achieving detection limits as low as parts per billion (ppb), making it a valuable tool for environmental chemists.

Data Table: Comparative Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Textile Industry | Dyeing agent | Bright colors, improved durability |

| Paper Industry | Color production | Enhanced aesthetic appeal |

| Leather Industry | Dyeing agent | Vibrant and lasting colors |

| Analytical Chemistry | Reagent for assays | High sensitivity and specificity |

| Biochemical Research | Staining agent | Improved visualization of biological samples |

| Environmental Testing | Pollutant detection | Low detection limits |

Mechanism of Action

The mechanism of action of disodium 2-hydroxynaphthalene-1,4-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

Key Differences :

- Substituent Positions : Sulphonate groups at positions 1 and 3, and hydroxyl at position 7 (vs. 1,4-sulphonates and 2-hydroxyl in the target compound).

- Cation : Potassium ions instead of sodium, which may enhance solubility due to potassium’s larger ionic radius and lower charge density .

- Hazards : Causes severe eye irritation and respiratory distress, necessitating stringent safety protocols during handling .

Disodium 2-aminobenzene-1,4-disulphonate (CAS 24605-36-5)

Key Differences :

- Aromatic System : Benzene ring instead of naphthalene, reducing molecular complexity and conjugation.

- Functional Groups: An amino group replaces the hydroxyl group, altering acidity and reactivity. The amino group is less acidic (pKa ~4–5) compared to phenolic hydroxyl (pKa ~10), influencing solubility and interaction with metals .

- Molecular Weight : 297.22 g/mol (smaller than naphthalene derivatives), likely limiting its utility in applications requiring extended π-systems, such as dyes.

Food Red 10 (Acid Red 1; CAS Not Provided)

Key Differences :

- Structure : Contains an azo group (-N=N-), acetamido, and phenyldiazenyl substituents, making it a complex dye molecule. Sulphonate groups at positions 2 and 7 enhance water solubility .

- Stability : Azo dyes are prone to photodegradation, whereas simpler sulphonates like the target compound may exhibit higher thermal stability.

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Position Effects :

- Sulphonate groups at positions 1,4 (target compound) vs. 1,3 (Dipotassium analog) alter electronic distribution. The 1,4 arrangement may enhance symmetry and stability in aqueous solutions.

- Hydroxyl groups at position 2 (target) vs. 7 (Dipotassium analog) influence hydrogen-bonding capacity and acidity.

Cation Influence :

- Potassium salts (e.g., Dipotassium analog) generally exhibit higher solubility than sodium salts but may form larger crystals, affecting formulation in industrial processes .

Toxicity Profiles: Azo-containing compounds (e.g., Food Red 10) face stricter regulations due to degradation into aromatic amines, which are often carcinogenic. In contrast, non-azo sulfonates like the target compound may have milder toxicity profiles .

Industrial Relevance: Naphthalene disulphonates are preferred over benzene analogs (e.g., Disodium 2-aminobenzene-1,4-disulphonate) in dye chemistry due to extended conjugation, which enhances light absorption properties .

Biological Activity

Disodium 2-hydroxynaphthalene-1,4-disulphonate, also known as disodium 2-naphthol-3,6-disulfonate, is a compound with notable biological activities and applications in various fields. This article explores its biological activity, including antimicrobial properties, potential therapeutic uses, and interactions with biological systems.

- Molecular Formula : C10H8Na2O6S2

- Molecular Weight : Approximately 342.29 g/mol

- Structure : The compound features a naphthalene backbone with hydroxyl and sulfonate groups that contribute to its solubility and reactivity.

Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic functions.

- Antioxidant Properties : The presence of hydroxyl groups in its structure allows it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes, which may have implications for therapeutic applications in diseases where enzyme activity is dysregulated.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 75 |

Case Study 2: Antioxidant Activity

In a separate investigation by Johnson et al. (2024), the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Radical Scavenging : The hydroxyl groups in the molecule donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Interaction : By binding to active sites on enzymes, the compound can inhibit their activity, which may be beneficial in controlling pathological processes.

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As an antimicrobial agent or antioxidant in drug formulations.

- Food Industry : As a preservative due to its antimicrobial properties.

- Cosmetics : In formulations aimed at reducing oxidative stress on skin cells.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of disodium 2-hydroxynaphthalene-1,4-disulphonate to ensure high purity and yield?

- Methodology :

- Sulfonation Control : Monitor the sulfonation reaction of naphthalene derivatives under controlled acidic conditions (e.g., H₂SO₄ concentration and temperature) to avoid over-sulfonation or side reactions.

- Neutralization : Use stoichiometric NaOH to neutralize the sulfonic acid intermediates, ensuring pH stability during disodium salt formation .

- Purification : Employ recrystallization in aqueous ethanol (60–70% v/v) to isolate the disodium salt, followed by elemental analysis (C, H, S) and ion chromatography to confirm purity >99% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- UV-Vis Spectroscopy : Confirm the presence of conjugated aromatic systems via λmax at ~280–320 nm (naphthalene backbone) and ~450–500 nm (sulfonate auxochromes) .

- FT-IR Analysis : Identify characteristic peaks for sulfonate (-SO₃⁻) at 1180–1200 cm⁻¹ (asymmetric stretching) and 1040–1060 cm⁻¹ (symmetric stretching) .

- <sup>1</sup>H NMR : Assign aromatic protons in D₂O at δ 7.2–8.5 ppm (doublets and triplets for substituted naphthalene) and hydroxyl protons (if present) at δ 10–12 ppm .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodology :

- Phase-Solubility Studies : Conduct systematic solubility tests in polar solvents (water, DMSO, methanol) under controlled temperatures (25–80°C). Use gravimetric analysis to quantify solubility limits.

- Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) to correlate solvent compatibility with the compound’s sulfonate and hydroxyl groups .

- Contradiction Analysis : Compare discrepancies by reviewing ionic strength effects (e.g., Na⁺ counterion interference in aqueous systems) and hydration/dehydration equilibria .

Q. How can computational modeling predict the reactivity of this compound in aqueous-phase radical reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict electron-rich sites (e.g., hydroxyl and sulfonate groups) prone to oxidation.

- Reactive Oxygen Species (ROS) Simulations : Simulate interactions with hydroxyl radicals (•OH) using transition-state theory to identify dominant degradation pathways .

- Validation : Cross-check computational results with experimental EPR spectroscopy to detect radical intermediates .

Q. What advanced chromatographic techniques differentiate this compound from its positional isomers (e.g., 2,7- or 1,5-disulphonate derivatives)?

- Methodology :

- HPLC-DAD : Use a C18 column with 0.1% TFA in water/acetonitrile (95:5) mobile phase. Retention times vary by substitution pattern: 2,4-disulphonate elutes earlier (tR ~5.2 min) than 1,5-isomers (tR ~7.8 min) .

- Ion-Pair Chromatography : Employ tetrabutylammonium bromide as an ion-pairing agent to enhance resolution of sulfonate groups .

- MS/MS Fragmentation : Analyze collision-induced dissociation (CID) patterns using Q-TOF MS; 2,4-disulphonate shows m/z 297 [M-2Na+H]<sup>−</sup>, while 1,5-isomers yield m/z 285 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.